Cas no 301306-96-7 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide is a benzodioxin-derived amide compound characterized by its unique structural features, including a 2,3-dihydro-1,4-benzodioxin core and a 2,4,6-trimethylbenzoyl substituent. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its rigid, lipophilic framework, which may enhance binding affinity and metabolic stability. The electron-rich benzodioxin moiety, combined with sterically hindered trimethylbenzamide, suggests selectivity in interactions with biological targets. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry. The compound's stability under standard conditions and well-defined physicochemical properties support its use in structure-activity relationship studies.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide structure
301306-96-7 structure
Product Name:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide
CAS No:301306-96-7
MF:C18H19NO3
MW:297.348365068436
CID:5436479
Update Time:2025-05-20

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide
    • Inchi: 1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)18(20)19-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20)
    • InChI Key: KBVNKCYSZBFFAL-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C2OCCOC2=C1)(=O)C1=C(C)C=C(C)C=C1C

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Additional information on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide

Professional Introduction to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide (CAS No. 301306-96-7)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide, identified by the CAS number 301306-96-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its structural complexity and potential biological activities. The benzodioxin moiety, a key feature of its structure, is known for its involvement in various pharmacological mechanisms, while the amide functional group suggests possible interactions with biological targets such as enzymes and receptors.

The synthesis and characterization of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide have been subjects of extensive research. The compound's structure combines elements that are both structurally stable and biologically relevant. The presence of the trimethylbenzamide group enhances its solubility and metabolic stability, making it a promising candidate for further development in drug design. Recent advancements in computational chemistry have allowed for more accurate predictions of its pharmacokinetic properties, which are crucial for understanding its potential as a therapeutic agent.

In the context of current research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide has been investigated for its potential role in modulating various biological pathways. Studies have indicated that compounds with similar structural motifs may exhibit anti-inflammatory and analgesic properties. The benzodioxin ring system is particularly noted for its ability to interact with opioid receptors and other neurotransmitter systems, which could make this compound a valuable tool in the development of novel pain management strategies.

The benzodioxin moiety in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide is structurally related to natural products such as salicin and morphine alkaloids. These natural products have been extensively studied for their medicinal properties and have served as inspiration for synthetic chemists in designing new therapeutic agents. The incorporation of this moiety into synthetic molecules has led to compounds with enhanced pharmacological profiles. For instance, derivatives of benzodioxin have shown promise in treating neurological disorders by interacting with specific receptors in the central nervous system.

The trimethylbenzamide group in the compound contributes to its overall stability and bioavailability. This functional group is often employed in drug design to improve solubility and reduce toxicity. The amide bond provides a site for hydrogen bonding interactions with biological targets, which can enhance binding affinity and therapeutic efficacy. Additionally, the trimethyl substituents on the benzene ring contribute to steric hindrance around potential binding sites on biological targets, which can influence the compound's selectivity and potency.

Epidemiological studies have suggested that compounds containing benzodioxin-like structures may have beneficial effects on metabolic health. Research has indicated that these compounds can influence lipid metabolism and insulin sensitivity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide, with its unique structural features, may offer similar benefits while also possessing distinct pharmacological properties due to the presence of the amide group.

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex benzodioxin ring system efficiently. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the structure of the molecule for further optimization.

In vitro studies have begun to explore the potential biological activities of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammation and pain signaling pathways. These findings are particularly exciting given the growing need for alternative treatments that target these pathways without causing significant side effects.

The development of new drug candidates often involves rigorous testing to evaluate their safety and efficacy before they can be used in clinical settings. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,

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